molecular formula C15H18F3NO3S B2783643 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine CAS No. 1797018-01-9

3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine

Cat. No.: B2783643
CAS No.: 1797018-01-9
M. Wt: 349.37
InChI Key: NFIZMFDWORFBCA-UHFFFAOYSA-N
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Description

The compound 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug development, organic synthesis, and catalyst design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine typically involves the use of advanced organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug development and biochemical studies.

    Industry: The compound is used in the design of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
  • [3-(Isobutylsulfonyl)-1-azetidinyl][4-(trifluoromethyl)phenyl]methanone

Uniqueness

The uniqueness of 3-(2-methylpropanesulfonyl)-1-[2-(trifluoromethyl)benzoyl]azetidine lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c1-10(2)9-23(21,22)11-7-19(8-11)14(20)12-5-3-4-6-13(12)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIZMFDWORFBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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